

# An In-depth Technical Guide to Ethyl p-methylbenzenesulfonate (CAS 80-40-0)

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## Compound of Interest

Compound Name: Ethyl p-methylbenzenesulfonate

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## Abstract

**Ethyl p-methylbenzenesulfonate**, also known as ethyl tosylate, is a significant organic compound with the CAS number 80-40-0. It is widely utilized in organic synthesis as a potent ethylating agent and finds applications as a plasticizer for cellulose acetate and as an intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action and toxicological profile. Its role as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs) is of particular importance in drug development, necessitating highly sensitive analytical methods for its detection and quantification at trace levels.<sup>[2]</sup>

## Chemical and Physical Properties

**Ethyl p-methylbenzenesulfonate** is a combustible, unstable solid at room temperature, appearing as monoclinic crystals.<sup>[1][3]</sup> It is insoluble in water but soluble in organic solvents such as ethanol, ether, and hot acetic acid.<sup>[1][2]</sup>

Table 1: Physical and Chemical Properties of **Ethyl p-methylbenzenesulfonate**

Property	Value	Reference
CAS Number	80-40-0	[1][2][3][5]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub> S	[1][5]
Molecular Weight	200.26 g/mol	[1][2]
Melting Point	32-34 °C	[1][6]
Boiling Point	173 °C @ 15 mmHg	[1]
Density	1.174 g/mL at 25°C	[3][7]
Flash Point	157 °C (314.6 °F)	[6]
Vapor Pressure	0.000241 mmHg	[1][4]
Solubility	Insoluble in water; soluble in alcohol, ether, hot acetic acid.	[1][2]

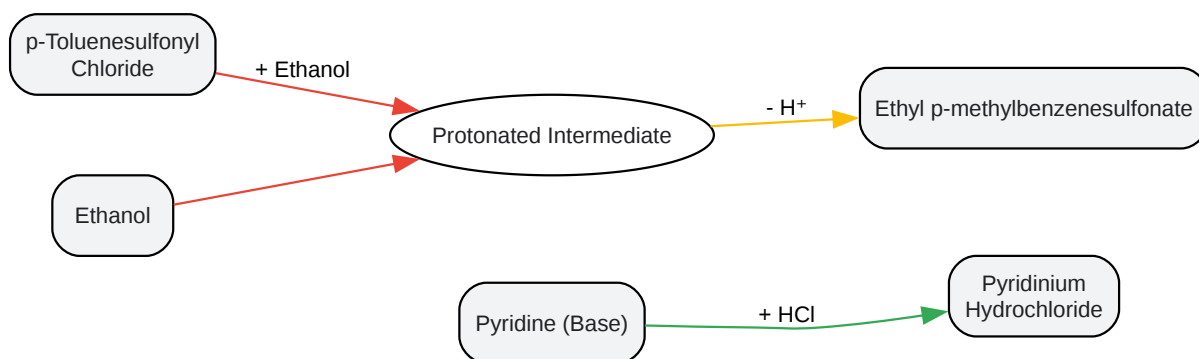
Table 2: Spectroscopic Data of **Ethyl p-methylbenzenesulfonate**

Spectrum Type	Key Peaks/Signals	Reference
<sup>1</sup> H NMR	Data available in spectral collections.	[1]
Mass Spec (GC-MS)	Fragmentation at m/z 155 (CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> <sup>+</sup> ) and m/z 91 (C <sub>7</sub> H <sub>7</sub> <sup>+</sup> ) observed.	[1][2]
IR Spectroscopy	Strong SO <sub>3</sub> asymmetric stretching vibrations.	[1][2]
UV Spectroscopy	Max absorption (in Heptane) at 257 nm, 261 nm, and 267 nm.	[1]

## Synthesis and Reactions

### Synthesis of Ethyl p-methylbenzenesulfonate

The most common method for the synthesis of **ethyl p-methylbenzenesulfonate** is the reaction of p-toluenesulfonyl chloride with ethanol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[8]

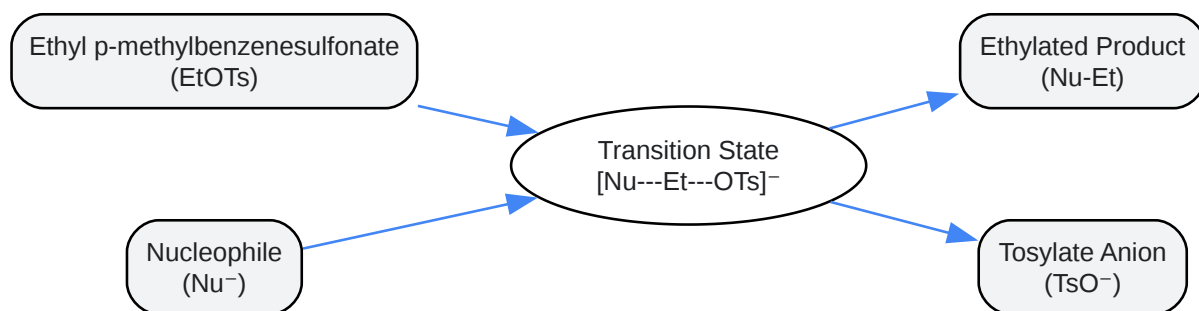


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Synthesis of **Ethyl p-methylbenzenesulfonate** from p-toluenesulfonyl chloride and ethanol.

## Ethylation Reactions

**Ethyl p-methylbenzenesulfonate** is an effective ethylating agent due to the tosylate group being an excellent leaving group. It readily reacts with nucleophiles to introduce an ethyl group. [3] This reaction is a cornerstone in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[3]



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General mechanism of an ethylation reaction using **Ethyl p-methylbenzenesulfonate**.

## Experimental Protocols

## Synthesis of Ethyl p-methylbenzenesulfonate

This protocol is adapted from established synthetic methods.[9]

Materials:

- p-Toluenesulfonyl chloride (TsCl)
- Ethanol (absolute)
- Pyridine (dry)
- Dichloromethane (DCM)
- 6M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- 20% Sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice-water bath
- Three-necked flask equipped with a stirrer

Procedure:

- Set up a 200 mL three-necked flask in an ice-water bath and charge it with 3.82 g (20 mmol) of p-toluenesulfonyl chloride and 50 mL of dry pyridine.
- With stirring, slowly add 1.02 mL (20 mmol) of ethanol to the cooled mixture.
- Allow the reaction to proceed with stirring for 3 hours at 0°C.
- After the reaction is complete, add 100 mL of distilled water to the flask.
- Extract the aqueous mixture with dichloromethane (3 x 20 mL).

- Combine the organic layers and wash sequentially with 6M HCl (2 x 30 mL), saturated NaHCO<sub>3</sub> solution (30 mL), and 20% NaCl solution (30 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> for 8 hours.
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield **ethyl p-methylbenzenesulfonate** as a colorless oil. The expected yield is approximately 90%.<sup>[9]</sup>

## Quantification as a Genotoxic Impurity by HPLC-UV

This protocol outlines a method for the trace level quantification of **ethyl p-methylbenzenesulfonate** in an Active Pharmaceutical Ingredient (API).<sup>[2][4][5]</sup>

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5μm).

Reagents and Solutions:

- Mobile Phase A: 0.1% Orthophosphoric acid in water.<sup>[10]</sup>
- Mobile Phase B: Acetonitrile.<sup>[9]</sup>
- Diluent: Methanol or a mixture of water and acetonitrile (50/50 v/v).<sup>[2][4]</sup>
- Standard Stock Solution: Prepare a stock solution of **ethyl p-methylbenzenesulfonate** in the diluent (e.g., 0.6 mg/mL).<sup>[2]</sup>
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to a suitable upper limit (e.g., 0.01 to 2.5 μg/mL).<sup>[4]</sup>
- Sample Solution: Accurately weigh and dissolve the API in the diluent to a known concentration (e.g., 60 mg/mL).<sup>[2]</sup>

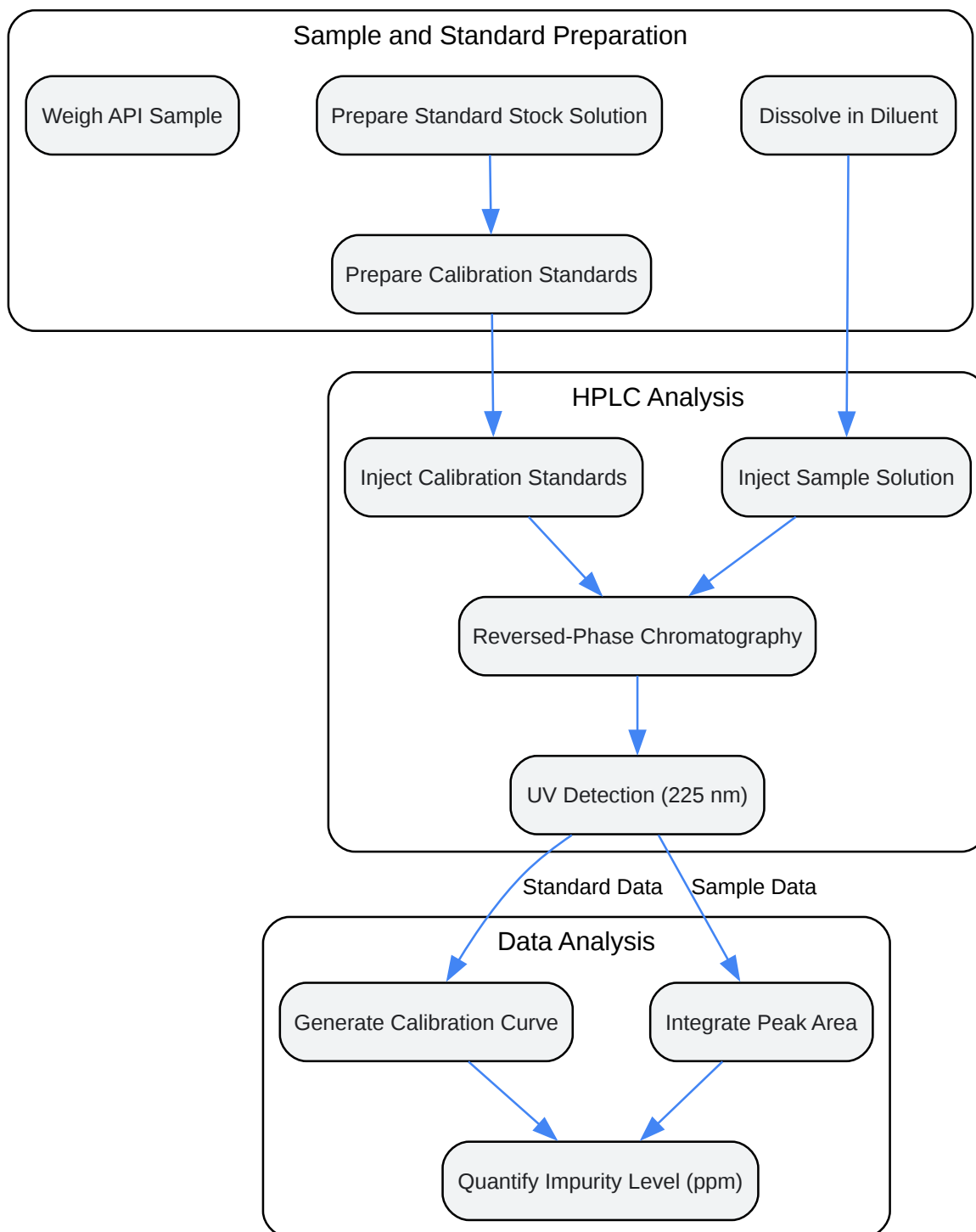
#### Chromatographic Conditions:

- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20  $\mu$ L.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- UV Detection Wavelength: 225 nm.[\[10\]](#)
- Gradient Elution: A gradient program is typically used to separate the analyte from the API and other impurities. An example gradient could be:
  - 0-5 min: 90% A, 10% B
  - 5-20 min: Linear gradient to 50% A, 50% B
  - 20-25 min: Hold at 50% A, 50% B
  - 25.1-30 min: Return to initial conditions and equilibrate.

#### Procedure:

- Inject the calibration standards to establish a calibration curve.
- Inject the sample solution(s).
- Identify the **ethyl p-methylbenzenesulfonate** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **ethyl p-methylbenzenesulfonate** in the sample using the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[\[9\]](#) For genotoxic impurities, very low detection and quantification limits are required, often in the parts-per-million (ppm) range relative to the API.[\[2\]](#)[\[5\]](#)



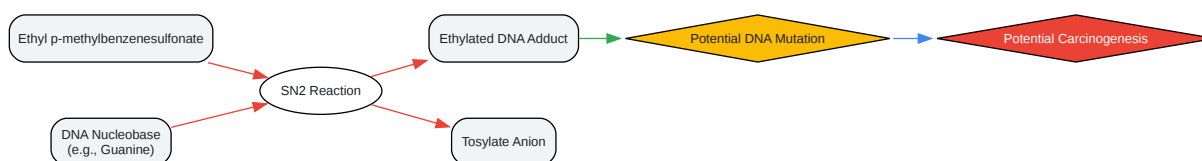
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Workflow for the quantification of **Ethyl p-methylbenzenesulfonate** as a genotoxic impurity in an API.

## Toxicology and Safety

**Ethyl p-methylbenzenesulfonate** is classified as a potential genotoxic impurity (PGI) due to its ability to act as an alkylating agent, which can lead to the ethylation of DNA.[2][5] This interaction with genetic material can potentially cause mutations, making it a suspected carcinogen.[8] Regulatory agencies such as the FDA and EMA have established stringent limits for such impurities in drug substances, often guided by the Threshold of Toxicological Concern (TTC) concept, which sets a daily intake limit considered to pose a negligible cancer risk.[2][4]

The compound is harmful if swallowed and causes skin and serious eye irritation.[6][11] It is also suspected of causing genetic defects.[12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or under a fume hood.[11]



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*Conceptual diagram of the genotoxicity mechanism of **Ethyl p-methylbenzenesulfonate**.*

## Applications

Beyond its role as a potential impurity, **ethyl p-methylbenzenesulfonate** has several industrial applications:

- **Ethylating Agent:** It is a primary reagent for introducing ethyl groups in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][3]
- **Plasticizer:** It is used as a plasticizer for cellulose acetate, enhancing its flexibility and durability.[1][2]



- Intermediate in Synthesis: It serves as a crucial intermediate in various chemical manufacturing processes.[2][3]
- Ionic Liquid Synthesis: It is used in the synthesis of certain ionic liquids, particularly those based on imidazolium cations.[2]

## Conclusion

**Ethyl p-methylbenzenesulfonate** is a versatile and important chemical compound with significant applications in organic synthesis and material science. Its role as a potent ethylating agent is well-established. However, for professionals in the pharmaceutical industry, a thorough understanding of its potential as a genotoxic impurity is critical. The implementation of sensitive and validated analytical methods to control its presence in APIs is a regulatory requirement and essential for ensuring patient safety. This guide provides the foundational technical information required for the safe handling, synthesis, and analysis of this compound.

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